Vaborbactam

Catalog No.
S546504
CAS No.
1360457-46-0
M.F
C12H16BNO5S
M. Wt
297.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vaborbactam

CAS Number

1360457-46-0

Product Name

Vaborbactam

IUPAC Name

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid

Molecular Formula

C12H16BNO5S

Molecular Weight

297.14 g/mol

InChI

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1

InChI Key

IOOWNWLVCOUUEX-WPRPVWTQSA-N

SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Solubility

Soluble in DMSO, not in water

Synonyms

RPX-7009; RPX7009; RPX 7009; MP-7009; MP7009; MP 7009; REBO-07; REBO07; REBO 07; MP-7; MP 7; MP7; Vaborbactam; Vabomere.

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Description

The exact mass of the compound Vaborbactam is 297.0842 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibiting Beta-Lactamase Enzymes

Vaborbactam functions as a beta-lactamase inhibitor. Beta-lactamase enzymes are produced by some bacteria and can break down beta-lactam antibiotics, rendering them ineffective. Vaborbactam binds to these enzymes, preventing them from destroying the antibiotic, allowing the beta-lactam drug to function properly [1]. This mechanism is being studied as a way to restore the efficacy of existing beta-lactam antibiotics against resistant strains of bacteria.

Source

[1] Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - MDPI ()

Combination Therapy for Multidrug-Resistant Infections

Researchers are investigating the use of vaborbactam in combination with other antibiotics, particularly beta-lactam drugs, to treat multidrug-resistant (MDR) infections. MDR bacteria are resistant to multiple classes of antibiotics, making them difficult to treat. By inhibiting beta-lactamase enzymes, vaborbactam may allow beta-lactam antibiotics to work effectively against these resistant strains. This combination therapy approach is being explored for various MDR infections, including those caused by carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa [2].

Source

[2] Topotecan with Meropenem-Vaborbactam for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Lower Respiratory Tract Infections: A Case Report and Review of the Literature - Cureus ()

Vaborbactam is a cyclic boronic acid compound recognized as a potent inhibitor of certain beta-lactamases, particularly those classified under Ambler classes A and C. It is designed to combat antibiotic resistance by restoring the efficacy of beta-lactam antibiotics, such as meropenem, against resistant bacterial strains. Vaborbactam achieves this by forming covalent complexes with beta-lactamases, thereby preventing the hydrolysis of beta-lactam antibiotics and enhancing their antibacterial activity .

Vaborbactam does not possess intrinsic antibacterial properties; instead, it functions as a beta-lactamase inhibitor that enhances the effectiveness of co-administered antibiotics. When used in combination with meropenem, vaborbactam significantly reduces the minimum inhibitory concentrations (MICs) required to inhibit KPC-producing strains. The compound exhibits a unique ability to stabilize the interaction with KPC enzymes, resulting in a prolonged residence time of the vaborbactam-KPC complex .

The synthesis of vaborbactam involves several key steps:

  • Formation of Boronic Acid Derivatives: The starting materials are typically boronic acids that undergo various chemical transformations.
  • Cyclization: The formation of the cyclic structure is achieved through intramolecular reactions that create the characteristic cyclic boronate.
  • Purification: The final product is purified using chromatography techniques to ensure high purity levels suitable for pharmaceutical applications .

Vaborbactam is primarily utilized in combination therapies to treat infections caused by carbapenem-resistant bacteria. Its most notable application is in the formulation of Vabomere, a combination product with meropenem that is indicated for complicated urinary tract infections and other serious bacterial infections caused by susceptible strains. The presence of vaborbactam allows for effective treatment against bacteria that produce KPC and other resistant enzymes .

Studies have demonstrated that vaborbactam interacts specifically with serine beta-lactamases through both precovalent and covalent binding mechanisms. It shows moderate inhibition against metallo-beta-lactamases but is significantly more effective against its primary targets within classes A and C. Interaction studies reveal that vaborbactam's binding affinity varies across different enzymes, highlighting its potential for broader-spectrum applications in combating antibiotic resistance .

Several compounds share structural and functional similarities with vaborbactam, primarily within the category of beta-lactamase inhibitors. Below is a comparison highlighting their unique characteristics:

Compound NameClassInhibition SpectrumUnique Features
Cyclic BoronatesBoronateClass A and some Class BPotent against subclass B1 metallo-beta-lactamases
AvibactamNon-beta-lactamClass A and Class CBroad-spectrum activity including some Class B
RelebactamNon-beta-lactamClass A and Class CEffective against certain resistant Enterobacteriaceae
Bicyclic BoronatesBoronatePrimarily Class AEnhanced potency against specific metallo-beta-lactamases

Vaborbactam's uniqueness lies in its selective inhibition profile, particularly its strong activity against KPC enzymes while lacking efficacy against class B and D carbapenemases. This specificity makes it a valuable tool in targeted antibiotic therapies aimed at overcoming resistance mechanisms in Gram-negative bacteria .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

297.0842240 g/mol

Monoisotopic Mass

297.0842240 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C75676F8V

Drug Indication

Indicated in combination with meropenem for the treatment of patients 18 years of age and older with complicated urinary tract infections (cUTI) including pyelonephritis caused by the following susceptible microorganisms: _Escherichia coli_, _Klebsiella pneumoniae_, and _Enterobacter cloacae_ species complex.
FDA Label
Treatment of Gram-negative bacterial infections

Mechanism of Action

Vaborbactam is a cyclic boronic acid pharmacophore β-lactamase inhibitor that elicits potent inhibition of _Klebsiella pneumoniae_ carbapenemase (KPC) enzymes and other Ambler class A and C enzymes such as serine β-lactamases that confer resistance to commonly-used antibiotics such as Carbapenems. Vaborbactam is a potent inhibitor of class A carbapenemases, such as KPC, as well as an inhibitor of other class A (CTX-M, SHV, TEM) and class C (P99, MIR, FOX) beta-lactamases. Vaborbactam interacts with β-lactamases of Ambler classes A and C via precovalent and covalent binding. It exerts no inhibitory actions on class D or class B carbapenemases. The production of contemporary β-lactamase by bacterial isolates potentiate the degradation of β-lactam antibiotic agents, rendering them clinically ineffective and posing challenges for patients receiving the standard antibiotic therapy. In combination with meropenem, varborbactam acts as a non-suicidal beta-lactamase inhibitor that protects meropenem from degradation mediated by serine beta-lactamases such as _Klebsiella pneumoniae_ carbapenemase (KPC).

Absorption Distribution and Excretion

The peak plasma concentrations (Cmax) and AUC of vaborbactam increase in a dose-proportional manner. In healthy adult subjects, the Cmax following administration of multiple 2 g dose as a 3-hour infusion was 55.6 mg/L and AUC was 588 mg•h/L. In patients with the same dosing regimen, the Cmax was 71.3 mg/L and AUC was 835 mg•h/L at steady state. The exposure of vaborbactam in terms of Cmax and AUC are not expected to change with repeated dosing, and there was no evidence of accumulation of vaborbactam in plasma in a repeated dosing study.
Vaborbactam predominantly undergoes renal excretion, where about 75 to 95% of the dose is excreted unchanged in the urine over a 24 to 48 hour period.
The steady-state volume of distribution of vaborbactam in patients was 18.6 L.
The mean renal clearance for vaborbactam was 8.9 L/h. The mean non-renal clearance for vaborbactam was 2.0 L/h indicating nearly complete elimination of vaborbactam by the renal route. The clearance of vaborbactam in healthy subjects following administration of multiple doses of 2 g as a 3-hour infusion was 10.9 L/h. The clearance of vaborbactam in patients following administration of 2 g by 3 hour infusion was 7.95 L/h.

Metabolism Metabolites

Vaborbactam does not undergo metabolism.

Wikipedia

Vaborbactam

Biological Half Life

The half life of vaborbactam in healthy subjects following multiple 2 g dose administration as a 3-hour infusion was 1.68 hours. The half life of vaborbactam following administration of 2 g by 3 hour infusion was 2.25 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gibson B. A Brief Review of a New Antibiotic: Meropenem-vaborbactam. Sr Care Pharm. 2019 Mar 1;34(3):187-191. Review. PubMed PMID: 31155025.
2: Albin OR, Patel TS, Kaye KS. Meropenem-vaborbactam for adults with complicated urinary tract and other invasive infections. Expert Rev Anti Infect Ther. 2018 Dec;16(12):865-876. doi: 10.1080/14787210.2018.1542300. Epub 2018 Nov 5. Review. PubMed PMID: 30372359.
3: Petty LA, Henig O, Patel TS, Pogue JM, Kaye KS. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae. Infect Drug Resist. 2018 Sep 12;11:1461-1472. doi: 10.2147/IDR.S150447. eCollection 2018. Review. PubMed PMID: 30254477; PubMed Central PMCID: PMC6140735.
4: Wu G, Cheon E. Meropenem-vaborbactam for the treatment of complicated urinary tract infections including acute pyelonephritis. Expert Opin Pharmacother. 2018 Sep;19(13):1495-1502. doi: 10.1080/14656566.2018.1512586. Epub 2018 Aug 30. Review. PubMed PMID: 30160990.
5: Dhillon S. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections. Drugs. 2018 Aug;78(12):1259-1270. doi: 10.1007/s40265-018-0966-7. Review. Erratum in: Drugs. 2018 Sep;78(13):1383. PubMed PMID: 30128699; PubMed Central PMCID: PMC6132495.
6: Burgos RM, Biagi MJ, Rodvold KA, Danziger LH. Pharmacokinetic evaluation of meropenem and vaborbactam for the treatment of urinary tract infection. Expert Opin Drug Metab Toxicol. 2018 Oct;14(10):1007-1021. doi: 10.1080/17425255.2018.1511702. Epub 2018 Sep 19. Review. PubMed PMID: 30106599.
7: Lee YR, Baker NT. Meropenem-vaborbactam: a carbapenem and beta-lactamase inhibitor with activity against carbapenem-resistant Enterobacteriaceae. Eur J Clin Microbiol Infect Dis. 2018 Aug;37(8):1411-1419. doi: 10.1007/s10096-018-3260-4. Epub 2018 Apr 19. Review. PubMed PMID: 29675787.
8: Cho JC, Zmarlicka MT, Shaeer KM, Pardo J. Meropenem/Vaborbactam, the First Carbapenem/β-Lactamase Inhibitor Combination. Ann Pharmacother. 2018 Aug;52(8):769-779. doi: 10.1177/1060028018763288. Epub 2018 Mar 7. Review. PubMed PMID: 29514462.
9: Jorgensen SCJ, Rybak MJ. Meropenem and Vaborbactam: Stepping up the Battle against Carbapenem-resistant Enterobacteriaceae. Pharmacotherapy. 2018 Apr;38(4):444-461. doi: 10.1002/phar.2092. Epub 2018 Mar 28. Review. PubMed PMID: 29427523.
10: McCarthy MW, Walsh TJ. Meropenem/vaborbactam fixed combination for the treatment of patients with complicated urinary tract infections. Drugs Today (Barc). 2017 Oct;53(10):521-530. doi: 10.1358/dot.2017.53.10.2721815. Review. PubMed PMID: 29286054.
11: Zhanel GG, Lawrence CK, Adam H, Schweizer F, Zelenitsky S, Zhanel M, Lagacé-Wiens PRS, Walkty A, Denisuik A, Golden A, Gin AS, Hoban DJ, Lynch JP 3rd, Karlowsky JA. Imipenem-Relebactam and Meropenem-Vaborbactam: Two Novel Carbapenem-β-Lactamase Inhibitor Combinations. Drugs. 2018 Jan;78(1):65-98. doi: 10.1007/s40265-017-0851-9. Review. Erratum in: Drugs. 2018 May 10;:. PubMed PMID: 29230684.

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